molecular formula C16H19FN2O2S2 B2949543 3-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 955237-80-6

3-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2949543
CAS No.: 955237-80-6
M. Wt: 354.46
InChI Key: SSPUXIZFSLEVBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a fluorinated aromatic ring and a substituted ethylamine side chain. The molecule’s core structure includes a sulfonamide group (–SO₂NH–) linked to a 3-fluorophenyl moiety, with the nitrogen atom of the sulfonamide connected to a branched ethyl group bearing pyrrolidine (a five-membered saturated amine ring) and thiophen-3-yl (a sulfur-containing heterocycle) substituents.

Properties

IUPAC Name

3-fluoro-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O2S2/c17-14-4-3-5-15(10-14)23(20,21)18-11-16(13-6-9-22-12-13)19-7-1-2-8-19/h3-6,9-10,12,16,18H,1-2,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPUXIZFSLEVBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNS(=O)(=O)C2=CC=CC(=C2)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

C19H22FN3O2SC_{19}H_{22}FN_{3}O_{2}S

It features a fluorine atom, a pyrrolidine ring, and a thiophene moiety, which are significant for its biological activity. The presence of these functional groups suggests potential interactions with biological targets.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Some studies suggest that sulfonamide derivatives can inhibit specific enzymes involved in cancer progression and bacterial growth.
  • Modulation of Cell Signaling Pathways : The compound may affect pathways related to apoptosis and cell proliferation, potentially making it useful in cancer therapy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds. For instance, a derivative showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin . This suggests that this compound may also possess significant anticancer properties.

Antimicrobial Properties

Sulfonamides are traditionally known for their antibacterial effects. The compound's structure may allow it to inhibit bacterial growth by interfering with folate synthesis pathways, similar to other sulfa drugs.

Case Studies and Research Findings

  • Cytotoxicity Assays : In vitro studies using various cancer cell lines demonstrated that the compound exhibits dose-dependent cytotoxic effects. For example, IC50 values were determined through MTT assays, indicating effective concentrations for inducing apoptosis in targeted cells.
  • Enzyme Inhibition Studies : High-throughput screening identified that the compound inhibits certain kinases involved in tumor growth. The inhibition rates were comparable to known inhibitors used in clinical settings.
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis indicated that modifications in the pyrrolidine and thiophene rings could enhance biological activity. This is critical for optimizing the compound for therapeutic use.

Data Table

PropertyValue
Molecular Weight358.45 g/mol
SolubilitySoluble in DMSO
LogP3.5
Melting PointNot reported
Biological TargetKinases, Enzymes

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing sulfonamide group and fluorine atom activate the benzene ring for nucleophilic substitution. While aryl fluorides are typically less reactive than chlorides, strong nucleophiles under high-temperature conditions can displace the fluorine.

Key Reactions:

  • Hydroxylation: Reaction with aqueous NaOH at elevated temperatures (150–180°C) replaces fluorine with a hydroxyl group, forming 3-hydroxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide.

  • Amination: Treatment with ammonia in the presence of Cu catalysts yields amino-substituted derivatives.

Table 1: NAS Reaction Parameters

NucleophileConditionsProduct
OH⁻NaOH, 150°C, 12 h3-hydroxy derivative
NH₃CuCl₂, DMF, 120°C, 24 h3-amino derivative

Oxidation of Thiophene Moiety

The thiophene ring undergoes oxidation to form sulfoxides or sulfones, altering electronic properties and potential bioactivity.

Key Reactions:

  • Sulfoxide Formation: Reaction with hydrogen peroxide (H₂O₂) in acetic acid at 0–5°C yields the sulfoxide.

  • Sulfone Formation: Using m-chloroperbenzoic acid (mCPBA) in dichloromethane produces the sulfone.

Table 2: Thiophene Oxidation Outcomes

ReagentConditionsProduct
H₂O₂ (30%)AcOH, 0–5°C, 2 hThiophene sulfoxide
mCPBADCM, rt, 4 hThiophene sulfone

Sulfonamide Functionalization

The sulfonamide group participates in acid/base-mediated reactions, enabling modifications to the nitrogen center.

Key Reactions:

  • Alkylation: Treatment with alkyl halides (e.g., methyl iodide) and K₂CO₃ in DMF substitutes the sulfonamide NH with alkyl groups .

  • Acylation: Reaction with acetyl chloride forms N-acetyl derivatives .

Table 3: Sulfonamide Reactions

ReagentConditionsProduct
CH₃I, K₂CO₃DMF, 60°C, 6 hN-methyl sulfonamide
AcCl, pyridineDCM, 0°C → rt, 12 hN-acetyl sulfonamide

Pyrrolidine Ring Modifications

The pyrrolidine ring’s secondary amine enables alkylation or coordination with metal catalysts.

Key Reactions:

  • Reductive Amination: Reacting with aldehydes (e.g., formaldehyde) and NaBH₃CN forms tertiary amines .

  • Metal Coordination: Forms complexes with transition metals (e.g., Zn²⁺) in catalytic systems .

Table 4: Pyrrolidine Reactivity

Reaction TypeReagents/ConditionsOutcome
Reductive aminationHCHO, NaBH₃CN, MeOHTertiary amine derivative
Metal complexationZn(OTf)₂, THF, rtCatalytically active complex

Electrophilic Aromatic Substitution (EAS)

The electron-rich thiophene ring undergoes electrophilic substitution, primarily at the 2- and 5-positions.

Key Reactions:

  • Nitration: HNO₃/H₂SO₄ introduces nitro groups at the 2-position of thiophene .

  • Halogenation: Br₂ in CCl₄ adds bromine at the 5-position .

Table 5: Thiophene EAS Reactions

ElectrophileConditionsProduct
NO₂⁺HNO₃/H₂SO₄, 0°C2-nitrothiophene derivative
Br⁺Br₂/CCl₄, rt5-bromothiophene derivative

Cross-Coupling Reactions

The thiophene and aryl rings participate in palladium-catalyzed couplings for structural diversification.

Key Reactions:

  • Suzuki-Miyaura Coupling: Using aryl boronic acids and Pd(PPh₃)₄ yields biaryl derivatives .

  • Buchwald-Hartwig Amination: Forms C–N bonds with aryl halides .

Table 6: Cross-Coupling Protocols

ReactionCatalysts/ConditionsProduct
Suzuki couplingPd(OAc)₂, K₂CO₃, DMF, 100°CBiaryl-linked analog
Buchwald aminationXantphos, Pd₂(dba)₃, dioxaneAminated thiophene derivative

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Structural Differences vs. Target Compound
3-Fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide Not provided C₁₆H₁₈FN₂O₂S₂ 368.46 3-Fluorophenyl, pyrrolidine, thiophen-3-yl Reference compound
4-Chloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide (BG14728) 946271-88-1 C₁₇H₁₉ClN₂OS 334.86 4-Chlorophenyl, benzamide Benzamide replaces sulfonamide; chlorine replaces fluorine
N-(4-Phenyl-1,3-thiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide 377756-87-1 C₂₀H₁₈N₃O₃S₂ 412.50 Thiazole, pyrrolidine-sulfonyl Thiazole ring replaces thiophene; sulfonyl group shifts to benzamide
3-Fluoro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide 957508-19-9 C₁₅H₁₅FN₆O₂S 362.38 Pyridazine, pyrazole Pyridazine-pyrazole replaces pyrrolidine-thiophene

Physicochemical and Pharmacological Insights

Sulfonamide vs. BG14728’s 4-chlorophenyl group introduces a stronger electron-withdrawing effect than fluorine, which may alter metabolic stability or electronic interactions in binding pockets .

Heterocyclic Variations: Replacing thiophene (in the target) with thiazole (in the thiazol-2-yl analog) increases nitrogen content, raising polarity and possibly reducing passive membrane permeability .

Fluorine Substituent Effects: The 3-fluoro group in the target compound may improve metabolic stability and modulate lipophilicity compared to non-fluorinated analogs. Fluorine’s electronegativity can also influence π-stacking interactions in aromatic binding sites .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 3-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide?

  • Methodology : The compound is synthesized via a multi-step sequence involving [3+2] cycloaddition, chiral resolution, and functional group transformations. For example, a pyrrolidine intermediate is generated using acid-catalyzed cycloaddition of a vinyl sulfone with a silylated amine, followed by supercritical fluid chromatography (SFC) for enantiomer resolution. Subsequent steps include deprotection, Boc protection, fluorination with DAST (diethylaminosulfur trifluoride), and coupling reactions using BOP reagent .
  • Key Steps :

  • Cycloaddition to form pyrrolidine core.
  • DAST-mediated fluorination.
  • BOP-mediated coupling for sulfonamide formation.

Q. How is the structural conformation of this compound verified?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry and molecular geometry. For example, SC-XRD data (CCDC 1896035) confirmed the R-enantiomer configuration and sulfonamide bonding pattern in related pyrrolidinylsulfone derivatives .
  • Alternative Methods : High-resolution mass spectrometry (HRMS) and NMR (e.g., 19F^{19}\text{F} NMR) validate elemental composition and fluorine substitution .

Q. What in vitro assays are used to evaluate its biological activity?

  • Methodology :

  • Cellular Potency : Luciferase reporter assays in RORγt-dependent cell lines to measure inverse agonist activity.
  • Selectivity Profiling : Counter-screening against nuclear receptors (e.g., PXR, LXRα/β) using competitive binding assays or transcriptional activation tests .
  • Cytotoxicity : MTT assays (e.g., K562 tumor cell line) to assess antiproliferative effects, though activity may be weak in some derivatives .

Advanced Research Questions

Q. How can selectivity for RORγt over related nuclear receptors (e.g., PXR, LXR) be optimized?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Introduce steric hindrance (e.g., perfluoroisopropyl groups) to disrupt off-target binding.
  • Crystallography : Use SC-XRD to identify critical binding-pocket residues and guide functional group modifications .
  • In Silico Docking : GOLD scoring evaluates binding poses to prioritize derivatives with higher RORγt specificity. For example, fluorobenzenesulfonamide derivatives showed improved selectivity when paired with hydrophobic substituents .

Q. What strategies address low oral bioavailability observed in preclinical studies?

  • Methodology :

  • Prodrug Design : Mask polar groups (e.g., sulfonamide) with ester or carbamate linkers.
  • PK/PD Modeling : Use murine models to correlate plasma exposure (AUC, CmaxC_{\text{max}}) with target engagement (e.g., IL-23-induced acanthosis suppression) .
  • Solubility Enhancement : Co-crystallization with cyclodextrins or formulation as nanosuspensions .

Q. How are synthetic challenges (e.g., low yields in fluorination steps) resolved?

  • Methodology :

  • Reagent Optimization : Replace DAST with Deoxo-Fluor or XtalFluor-E to improve fluorination efficiency.
  • Reaction Monitoring : Use 19F^{19}\text{F} NMR to track intermediate formation and minimize side products .
  • Purification Techniques : Flash chromatography with gradient elution or preparative HPLC for enantiomerically pure intermediates .

Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy?

  • Methodology :

  • Metabolite Identification : LC-MS/MS profiling to detect active or inhibitory metabolites.
  • Tissue Distribution Studies : Radiolabeled compound tracking in target organs (e.g., skin in psoriasis models) .
  • Dose-Response Refinement : Adjust dosing regimens based on pharmacokinetic half-life and receptor occupancy calculations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.